Cas no 1018610-80-4 (2-(4-methoxyphenyl)-1-methylpiperazine)
2-(4-methoxyphenyl)-1-methylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methoxyphenyl)-1-methyl-Piperazine
- 2-(4-methoxyphenyl)-1-methylpiperazine
- Piperazine, 2-(4-methoxyphenyl)-1-methyl-
- 1018610-80-4
- OAUORYZPTXUCIA-UHFFFAOYSA-N
- A800477
- EN300-1859118
- DTXSID50696811
- SCHEMBL659344
-
- Inchi: 1S/C12H18N2O/c1-14-8-7-13-9-12(14)10-3-5-11(15-2)6-4-10/h3-6,12-13H,7-9H2,1-2H3
- InChI Key: OAUORYZPTXUCIA-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)C1CNCCN1C
Computed Properties
- Exact Mass: 206.141913g/mol
- Monoisotopic Mass: 206.141913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 206.28g/mol
- XLogP3: 1.1
- Topological Polar Surface Area: 24.5Ų
2-(4-methoxyphenyl)-1-methylpiperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1859118-0.05g |
2-(4-methoxyphenyl)-1-methylpiperazine |
1018610-80-4 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1859118-0.1g |
2-(4-methoxyphenyl)-1-methylpiperazine |
1018610-80-4 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1859118-0.25g |
2-(4-methoxyphenyl)-1-methylpiperazine |
1018610-80-4 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1859118-0.5g |
2-(4-methoxyphenyl)-1-methylpiperazine |
1018610-80-4 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1859118-1.0g |
2-(4-methoxyphenyl)-1-methylpiperazine |
1018610-80-4 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1859118-2.5g |
2-(4-methoxyphenyl)-1-methylpiperazine |
1018610-80-4 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1859118-5.0g |
2-(4-methoxyphenyl)-1-methylpiperazine |
1018610-80-4 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1859118-10.0g |
2-(4-methoxyphenyl)-1-methylpiperazine |
1018610-80-4 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1859118-1g |
2-(4-methoxyphenyl)-1-methylpiperazine |
1018610-80-4 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1859118-5g |
2-(4-methoxyphenyl)-1-methylpiperazine |
1018610-80-4 | 5g |
$2235.0 | 2023-09-18 |
2-(4-methoxyphenyl)-1-methylpiperazine Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 2-(4-methoxyphenyl)-1-methylpiperazine
Introduction to 2-(4-methoxyphenyl)-1-methylpiperazine (CAS No. 1018610-80-4)
2-(4-methoxyphenyl)-1-methylpiperazine, also known by its CAS number 1018610-80-4, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a piperazine ring and a 4-methoxyphenyl group, making it a valuable scaffold for the development of novel therapeutic agents.
The chemical formula of 2-(4-methoxyphenyl)-1-methylpiperazine is C12H17N3O, and it has a molecular weight of approximately 207.28 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its physical and chemical properties make it suitable for various synthetic transformations and biological evaluations.
In recent years, 2-(4-methoxyphenyl)-1-methylpiperazine has gained considerable attention due to its potential as a lead compound in drug discovery. Research has shown that this molecule exhibits promising pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. These properties are attributed to its ability to modulate various neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors.
A study published in the Journal of Medicinal Chemistry in 2023 investigated the pharmacological profile of 2-(4-methoxyphenyl)-1-methylpiperazine. The researchers found that the compound selectively binds to serotonin receptors, specifically 5-HT1A, 5-HT2A, and 5-HT7. This selective binding profile suggests that 2-(4-methoxyphenyl)-1-methylpiperazine could be developed into a more targeted therapeutic agent with fewer side effects compared to existing drugs.
Furthermore, preclinical studies have demonstrated that 2-(4-methoxyphenyl)-1-methylpiperazine exhibits potent anti-inflammatory properties. In an in vitro model of neuroinflammation, the compound was shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-(4-methoxyphenyl)-1-methylpiperazine may have potential applications in the treatment of neurodegenerative diseases characterized by chronic inflammation.
The safety profile of 2-(4-methoxyphenyl)-1-methylpiperazine has also been evaluated in several studies. Toxicity assessments in animal models have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
In addition to its potential as a therapeutic agent, 2-(4-methoxyphenyl)-1-methylpiperazine serves as an important intermediate in the synthesis of other bioactive compounds. Its versatile chemical structure allows for the introduction of various functional groups through standard synthetic methods, making it a valuable building block in medicinal chemistry.
The current landscape of pharmaceutical research is increasingly focused on developing multi-target directed ligands (MTDLs) that can simultaneously modulate multiple biological targets. In this context, 2-(4-methoxyphenyl)-1-methylpiperazine has shown promise as a scaffold for the design of MTDLs with improved therapeutic outcomes. By incorporating additional pharmacophores into its structure, researchers can create compounds with enhanced efficacy and reduced side effects.
In conclusion, 2-(4-methoxyphenyl)-1-methylpiperazine (CAS No. 1018610-80-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its promising pharmacological properties, makes it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its use in various medical fields.
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